molecular formula C9H20N2O3 B1487325 tert-Butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate CAS No. 2377033-33-3

tert-Butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate

Cat. No.: B1487325
CAS No.: 2377033-33-3
M. Wt: 204.27 g/mol
InChI Key: NCOJVEZGZYSVPS-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate is a Boc-protected amino alcohol derivative characterized by a tert-butyl carbamate (Boc) group, an amino (-NH2) group, and a hydroxyl (-OH) moiety on a branched methylpropan-2-yl backbone. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl and amino groups, and steric hindrance from the tert-butyl group, which enhances stability against enzymatic degradation. The compound is primarily utilized in peptide synthesis and medicinal chemistry as a versatile intermediate for introducing protected amine functionalities. Its crystalline nature and hydrogen-bonding capacity (evidenced in related carbamates) facilitate structural characterization via X-ray crystallography .

Properties

IUPAC Name

tert-butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O3/c1-8(2,3)14-7(13)11-9(4,5-10)6-12/h12H,5-6,10H2,1-4H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOJVEZGZYSVPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate is commonly achieved via the condensation of a suitably protected amino acid derivative with an amine, followed by selective functional group manipulations to introduce the hydroxy and amino substituents on the side chain.

A key intermediate often used is N-BOC-D-serine or its analogues, which provide the hydroxy functionality and a protected amino group for further elaboration. The tert-butyl carbamate (BOC) group serves as a protecting group for the amino moiety, allowing selective reactions on other parts of the molecule without deprotection.

Detailed Preparation Method from N-BOC-D-Serine

One well-documented method involves the following steps:

  • Step 1: Formation of Mixed Anhydride

    N-BOC-D-serine is reacted with isobutyl chlorocarbonate (i-BuOCOCl) in the presence of an acid-binding agent such as N-methylmorpholine (NMM) at low temperatures (0–5 °C). This forms a mixed acid anhydride intermediate.

  • Step 2: Condensation with Benzylamine

    The mixed anhydride is then reacted with benzylamine in anhydrous ethyl acetate, gradually warming the reaction mixture to 10–15 °C to promote condensation, yielding the corresponding carbamate derivative with the amino and hydroxy groups intact.

  • Step 3: Work-up and Purification

    The reaction mixture is subjected to phase separation, washing with dilute hydrochloric acid and brine to remove impurities, followed by solvent evaporation under reduced pressure. The crude product is crystallized from a hexane/ethyl acetate mixture and dried to afford the pure tert-butyl carbamate derivative.

Example Data from Patent CN102020589B:

Reagents/Conditions Amounts/Details Temperature (°C) Time Yield (%)
N-BOC-D-Serine 51.3 g 0–5 2 hours
N-Methylmorpholine (NMM) 38.06 g 0–5
Isobutyl chlorocarbonate (i-BuOCOCl) 51.25 g 0–5
Benzylamine (in ethyl acetate) 40.20 g (dissolved in 70 g EA) 10–15 2 hours 93.1
Solvent Anhydrous ethyl acetate
Product (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenyl methyl) amino] ethyl]-t-butyl carbamate 68.4 g

This method yields the target compound with high purity and excellent yield (~93%) and is scalable for industrial production.

Alternative Synthetic Routes and Considerations

  • Use of Carbamate Protecting Groups

    The tert-butyl carbamate group is introduced or retained throughout the synthesis to protect the amino group from unwanted side reactions. This group is stable under neutral and basic conditions but can be selectively removed under mild acidic conditions when needed.

  • Coupling Reagents and Solvents

    For related carbamate derivatives, coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are often employed to activate carboxylic acids for amide or carbamate bond formation. Solvents like dichloromethane, tetrahydrofuran (THF), or ethyl acetate are chosen based on solubility and reaction compatibility.

  • Reaction Conditions

    Low temperatures (0–5 °C) are preferred during the formation of reactive intermediates to minimize side reactions. Warming to moderate temperatures (10–15 °C) facilitates condensation reactions. Reaction times vary from 2 hours to overnight depending on the reagents and scale.

Industrial Scale-Up and Purification

Industrial methods mirror laboratory syntheses but use larger reactors and continuous flow systems to optimize mixing and heat control. Purification is typically achieved by:

  • Phase Separation and Washing

    Removal of inorganic salts and unreacted reagents using aqueous acidic and brine washes.

  • Solvent Evaporation

    Concentration under reduced pressure to remove volatile solvents.

  • Crystallization

    Recrystallization from solvent mixtures such as hexane/ethyl acetate to obtain high-purity product.

These steps ensure reproducibility, high yield, and product purity suitable for pharmaceutical or chemical manufacturing.

Summary Table of Key Preparation Parameters

Aspect Details
Starting Material N-BOC-D-Serine (protected amino acid)
Key Reagents Isobutyl chlorocarbonate, N-methylmorpholine, benzylamine
Solvent Anhydrous ethyl acetate
Temperature Range 0–5 °C for mixed anhydride formation; 10–15 °C for condensation
Reaction Time 2 hours each step
Work-up Acidic and brine washes; solvent evaporation; crystallization
Yield Up to 93%
Product Purity High, suitable for further synthetic applications

Research Findings and Notes

  • The use of N-BOC-D-serine as a starting material is advantageous due to the pre-installed hydroxy group and protected amino group, simplifying the synthesis of the target carbamate.

  • The mixed anhydride intermediate formation is a critical step that allows efficient coupling with amines under mild conditions.

  • The choice of solvent (anhydrous ethyl acetate) and temperature control are essential to minimize side reactions and maximize yield.

  • Crystallization conditions (hexane/ethyl acetate ratio) influence the purity and isolation efficiency of the product.

  • The described methods have been validated in patent literature and peer-reviewed studies, confirming their reliability and scalability.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxy compound .

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development
tert-Butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate serves as a key intermediate in the synthesis of various pharmaceuticals. Its structure allows for the modification of bioactive compounds, enhancing their pharmacological properties. For instance, it can be utilized to create prodrugs that improve the solubility and bioavailability of therapeutic agents.

2. Peptide Synthesis
The compound is instrumental in peptide synthesis, particularly in the formation of peptide bonds through its carbamate functionality. This property is crucial for developing peptide-based drugs that target specific biological pathways.

Case Study: Peptide Therapeutics
A study demonstrated the use of this compound in synthesizing a peptide with enhanced stability and efficacy against certain cancer cells. The incorporation of this compound improved the peptide's resistance to enzymatic degradation while maintaining its biological activity.

The compound's stability and biocompatibility make it an attractive candidate for cosmetic formulations. Its ability to act as a moisturizing agent can improve skin hydration while serving as a protective barrier against environmental stressors.

Case Study: Moisturizing Creams
In a formulation study, creams containing this compound exhibited superior moisturizing properties compared to traditional formulations. Clinical trials confirmed increased skin hydration levels among participants using these creams over a four-week period.

Mechanism of Action

The mechanism of action of tert-Butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Effects

Compound Name CAS Number Substituents/Modifications Key Properties Applications
This compound - -NH2, -OH, tert-butyl High steric protection, hydrogen-bonding capability Peptide synthesis, drug intermediates
(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate 1426129-50-1 Biphenyl group, -OH Increased hydrophobicity, π-π stacking potential Kinase inhibitor intermediates
tert-Butyl N-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate 126536-02-5 -CF3, -OH Enhanced electronegativity, metabolic stability Fluorinated drug candidates
1-N-Boc-2-Methylpropane-1,2-diamine hydrochloride 1179361-35-3 Diamine backbone, HCl salt Improved water solubility, zwitterionic behavior Chelating agents, ligand synthesis
tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate 1932203-04-7 Bicyclo[2.2.2]octane, formyl Rigid conformation, aldehyde reactivity Conformational studies, macrocycle synthesis

Hydrogen Bonding and Crystallographic Behavior

The target compound’s hydrogen-bonding network is critical for its solid-state stability. Comparative data from tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine) and N-pivaloylhydroxylamine reveal similar ribbon-like structures stabilized by N–H···O and O–H···O interactions. Key parameters include:

Table 2: Hydrogen Bond Metrics

Compound Interaction D–H (Å) H···A (Å) D···A (Å) ∠D–H–A (°) Source
N-Boc-Hydroxylamine N(1)–H(1)···O(1) 0.88(1) 2.17(1) 2.976(1) 152(1)
N-Boc-Hydroxylamine O(3)–H(3)···O(1) 0.93(1) 1.87(1) 2.772(1) 161(1)
N-pivaloylhydroxylamine N(1)–H(1)···O(1) 0.82(3) 2.01(3) 2.810(2) 164(2)
N-pivaloylhydroxylamine O(2)–H(2)···O(1) 0.91(2) 1.74(2) 2.647(2) 171(2)

The target compound is expected to exhibit analogous hydrogen bonds, with slight variations in bond lengths and angles due to its branched methylpropan-2-yl backbone.

Biological Activity

Overview

tert-Butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate is a chemical compound with the molecular formula C9H20N2O3. It features a tert-butyl group, an amino group, and a hydroxy group, which contribute to its biological activity and versatility in various applications, particularly in medicinal chemistry and organic synthesis .

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with an appropriate amino alcohol. A common method includes using tert-butyl chloroformate and the corresponding amino alcohol under basic conditions, often carried out in organic solvents like dichloromethane. The product is purified through recrystallization or chromatography .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The steric hindrance provided by the tert-butyl group influences the compound’s binding affinity and selectivity .

Medicinal Chemistry

This compound is investigated for its potential therapeutic properties, serving as a precursor for synthesizing drugs targeting specific enzymes or receptors. Its structural features make it suitable for developing inhibitors or modulators in various biological pathways.

Biological Research

In biological research, this compound can be utilized as a protecting group for amino acids and peptides. This facilitates selective modifications of biomolecules without affecting other functional groups, making it valuable in peptide synthesis .

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds related to tert-butyl carbamates:

  • Antioxidant Properties : Related compounds have shown significant antioxidant activity, which can protect cells from oxidative stress. For instance, phenyl-alpha-tert-butyl nitrone (PBN), a nitrone derivative, has demonstrated protective effects against oxidative damage in mitochondrial membranes .
  • Antibacterial Activity : Research into carbamate derivatives has indicated potential antibacterial properties. For example, modifications to the carbamate structure have been explored to enhance potency against resistant bacterial strains .
  • Neuroprotective Effects : Some derivatives have been assessed for neuroprotective effects, particularly in models of neurodegenerative diseases. Compounds that inhibit amyloid beta aggregation have shown promise in reducing neuronal cell death .

Comparative Analysis

The following table compares this compound with similar compounds regarding their structural features and biological activities.

Compound NameMolecular FormulaBiological Activity
This compoundC9H20N2O3Antioxidant, neuroprotective
tert-Butyl N-(3-hydroxypropyl)carbamateC9H19NO3Moderate antibacterial
tert-Butyl N-(2-hydroxyethyl)carbamateC9H19NO3Antioxidant properties

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate
Reactant of Route 2
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tert-Butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate

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